4-(diethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(diethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H25N3O3S2 and its molecular weight is 407.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiac Electrophysiological Activity
Research has demonstrated the potential of derivatives of 4-(diethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in affecting cardiac electrophysiological activity. These derivatives have shown potency comparable to other class III agents in in vitro studies on Purkinje fibers, indicating their potential as selective class III electrophysiological agents. Such findings suggest a promising avenue for the development of new therapeutic agents targeting cardiac arrhythmias (Morgan et al., 1990).
Enzyme Inhibition
Several studies have highlighted the ability of sulfonamide derivatives to act as inhibitors for various carbonic anhydrase (CA) isoenzymes. These compounds exhibit nanomolar half-maximal inhibitory concentrations (IC50) against multiple CA isoenzymes, demonstrating their utility in exploring therapeutic interventions for conditions where CA activity is implicated (Supuran et al., 2013).
Anticancer Activity
Research into the synthesis of indapamide derivatives, related to this compound, has uncovered compounds with significant pro-apoptotic activity against melanoma cell lines. These findings underscore the potential of such compounds in the development of anticancer therapies, particularly targeting melanoma (Yılmaz et al., 2015).
Antimicrobial and Antifungal Action
The synthesis and pharmacological evaluation of derivatives have demonstrated their effectiveness against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights the potential of these compounds in the development of new antimicrobial and antifungal agents (Kobzar et al., 2019).
Fluorescent Properties for Bioimaging
Derivatives have also been explored for their photophysical properties, particularly as blue-emitting fluorophores for potential applications in bioimaging. This research opens up new possibilities for the use of such compounds in the study of biological processes at the molecular level (Padalkar et al., 2015).
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-4-22(5-2)27(24,25)15-9-7-14(8-10-15)18(23)21-19-20-16-11-6-13(3)12-17(16)26-19/h7-10,13H,4-6,11-12H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBQWMXJYBDQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.